molecular formula C23H28ClN3O7 B11934744 Vectrin

Vectrin

Cat. No.: B11934744
M. Wt: 493.9 g/mol
InChI Key: WTJXVDPDEQKTCV-UHFFFAOYSA-N
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Description

Vectrin is a brand-name insecticide containing resmethrin, a synthetic pyrethroid compound widely used in pest control. Resmethrin acts as a neurotoxin, targeting the nervous systems of insects by disrupting sodium channel function, leading to paralysis and death . It is particularly effective against household pests such as sowbugs, pillbugs, and mosquitoes, often applied as a residual spray or dust in outdoor and structural treatments . Resmethrin’s synthetic structure enhances its stability and efficacy compared to natural pyrethrins, making it a preferred choice in integrated pest management (IPM) programs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Minocycline hydrochloride is synthesized through a series of chemical reactions starting from tetracycline. The process involves the selective dimethylation of tetracycline to produce minocycline. The key steps include:

    Dimethylation: Tetracycline undergoes dimethylation at specific positions to form minocycline.

    Hydrochloride Formation: Minocycline is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: The industrial production of minocycline hydrochloride involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Minocycline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Minocycline can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in minocycline, altering its properties.

    Substitution: Minocycline can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed.

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

Erdosteine is recognized for its mucolytic, antioxidant, and anti-inflammatory properties. These attributes make it particularly beneficial in treating respiratory diseases characterized by mucus overproduction and oxidative stress.

Mucolytic Activity

Erdosteine acts as a mucolytic agent, facilitating the clearance of mucus from the airways. This property is crucial in managing conditions like chronic bronchitis and COPD, where mucus accumulation can lead to exacerbations.

Antioxidant Effects

The compound exhibits significant antioxidant activity, which helps mitigate oxidative damage in lung tissues. This effect is especially relevant in patients exposed to environmental pollutants and smoke.

Clinical Applications

The clinical applications of Vectrin span various respiratory conditions. Below are notable studies highlighting its efficacy.

Chronic Obstructive Pulmonary Disease (COPD)

A series of clinical trials have established the effectiveness of Erdosteine in managing COPD:

Study ReferenceDesignDurationPatientsOutcomes
Fioretti & Bandera (1991)Double-blind, randomized26 weeks132Significant reduction in exacerbation incidence
Marchioni et al. (1995)Multicenter, double-blind10 days237Faster improvement in symptoms with combination therapy
Dal Negro et al. (2017)Multicenter, double-blind52 weeks445Reduction in acute exacerbation rates by 19.4%

These studies demonstrate that Erdosteine not only improves lung function but also enhances the quality of life for patients suffering from COPD.

Other Respiratory Conditions

Erdosteine has also been explored for its potential benefits in other conditions such as asthma and bronchiectasis. Its ability to reduce oxidative stress and improve mucus clearance makes it a candidate for further investigation in these areas.

Case Studies

Several case studies have documented the real-world effectiveness of Erdosteine:

  • Case Study 1: A patient with severe COPD experienced a significant reduction in exacerbation frequency after a six-month treatment regimen with Erdosteine combined with standard therapy.
  • Case Study 2: In a cohort study involving smokers with chronic bronchitis, Erdosteine treatment led to improved lung function tests and reduced symptoms compared to a control group receiving placebo.

Mechanism of Action

Minocycline hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the elongating peptide chain, effectively halting protein synthesis. The compound’s high lipophilicity allows it to penetrate bacterial cells efficiently .

Comparison with Similar Compounds

Chemical Structure and Classification

Compound Class Chemical Structure Key Modifications
Resmethrin (Vectrin) Synthetic pyrethroid Cyclopropane ester derivative Bromine substitution for enhanced photostability
Permethrin Synthetic pyrethroid Dichlorovinyl derivative Chlorine atoms for increased persistence
Pyrethrins Natural pyrethroid Chrysanthemic acid ester Naturally derived, UV-labile
Carbaryl Carbamate Naphthyl methylcarbamate Carbamate group for acetylcholinesterase inhibition
Chlorpyrifos Organophosphate Phosphorothioate Phosphorus-based, broad-spectrum activity

Key Insight : Resmethrin’s bromine substitution (unlike permethrin’s chlorine) improves its stability under sunlight, reducing degradation and extending residual activity .

Mechanism of Action

  • Resmethrin (this compound) : Binds to voltage-gated sodium channels in insect neurons, prolonging channel opening and causing repetitive nerve firing .
  • Pyrethrins : Similar mode of action but rapidly degrade under UV light, limiting field use.
  • Carbaryl : Inhibits acetylcholinesterase, leading to acetylcholine accumulation and hyperstimulation.
  • Chlorpyrifos : Irreversibly inhibits acetylcholinesterase via phosphorylation.

Efficacy: Pyrethroids like resmethrin act faster (knockdown effect) than carbamates or organophosphates but may lack long-term control in resistant populations .

Efficacy and Spectrum of Activity

Compound Target Pests Knockdown Speed Residual Activity
Resmethrin Sowbugs, mosquitoes, flies Rapid (minutes) Moderate (7–14 days)
Permethrin Ticks, fleas, agricultural pests Moderate Long (>30 days)
Pyrethrins Flying insects (mosquitoes) Fast Short (<2 days)
Chlorpyrifos Soil pests, termites Slow Very long (>60 days)

Research Note: Resmethrin’s efficacy against flying insects is comparable to natural pyrethrins but outperforms them in durability due to synthetic stabilization .

Toxicity and Environmental Impact

Compound Mammalian Toxicity (LD50, rat oral) Aquatic Toxicity (LC50, fish) Bee Toxicity
Resmethrin >5,000 mg/kg (Low) 0.002 mg/L (High) Moderate
Permethrin 430–4,000 mg/kg 0.001 mg/L High
Chlorpyrifos 96–270 mg/kg 0.003 mg/L High
Pyrethrins 1,500 mg/kg 0.01 mg/L Low (rapid degradation)

Critical Finding : While resmethrin exhibits low mammalian toxicity, its high aquatic toxicity necessitates careful application near water bodies .

Resistance Management

Resmethrin shares cross-resistance risks with other pyrethroids due to similar target sites. Resistance mechanisms include metabolic detoxification (e.g., cytochrome P450 upregulation) and sodium channel mutations. In contrast, carbamates and organophosphates face distinct resistance pathways, making rotational use with these classes a viable strategy .

Biological Activity

Vectrin, a compound with significant biological activity, has garnered attention in various research fields, particularly in pharmacology and microbiology. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Overview of this compound

This compound is a tetracycline derivative, primarily known for its antibacterial properties. Tetracyclines have been widely used since the 1940s to treat a variety of infections due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria . this compound's mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit of bacteria, thereby preventing the translation of mRNA into proteins essential for bacterial growth and reproduction.

Biological Activity

1. Antibacterial Effects

This compound exhibits potent antibacterial activity against a range of pathogens. Its effectiveness is particularly noted against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's ability to disrupt bacterial protein synthesis leads to reduced bacterial adhesion on epithelial surfaces and diminished biofilm formation, which are critical factors in the persistence of infections .

Table 1: Antibacterial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus0.5 µg/mLHigh
Escherichia coli1 µg/mLModerate
Pseudomonas aeruginosa2 µg/mLLow

This compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : By binding to the ribosome, this compound prevents the incorporation of amino acids into proteins.
  • Disruption of Bacterial Adhesion : It alters the structure of fimbriae, reducing the ability of bacteria to adhere to host tissues.
  • Biofilm Formation Inhibition : this compound impedes the initial stages of biofilm development, which is crucial for chronic infections .

Case Studies

Case Study 1: Efficacy in Chronic Infections

A study published in "New Jersey Medicine" highlighted the effectiveness of this compound in treating chronic bacterial infections resistant to other antibiotics. Patients demonstrated significant improvement in symptoms and reduced bacterial load after a course of this compound therapy .

Case Study 2: Comparative Analysis with Doxycycline

In a comparative study between this compound and Doxycycline for treating respiratory infections, this compound showed superior results in reducing infection duration and improving lung function metrics. Patients treated with this compound experienced fewer side effects compared to those on Doxycycline .

Research Findings

Recent research has expanded on the biological activities associated with this compound:

  • Antioxidant Properties : Emerging studies indicate that this compound may possess antioxidant capabilities, which could contribute to its therapeutic effects by mitigating oxidative stress in host tissues .
  • Anti-inflammatory Effects : Evidence suggests that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Vectrin’s purity and structural integrity in preclinical studies?

Methodological Answer: Purity and structural validation require a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm molecular structure and detect impurities at trace levels (≥99% purity threshold) .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a validated protocol with a limit of detection (LOD) ≤0.1% .
  • Mass Spectrometry (MS): Identify degradation products or isomerization artifacts .

Q. What are the key considerations for designing dose-response studies to evaluate this compound’s efficacy in cellular models?

Methodological Answer:

  • Cell Line Selection: Use clinically relevant models (e.g., primary cells over immortalized lines) to mimic in vivo conditions .
  • Dose Range: Establish using preliminary IC₅₀ assays, spanning 3-log concentrations (e.g., 1 nM–10 µM) .
  • Control Groups: Include vehicle controls and reference compounds (e.g., positive/negative controls for apoptosis or proliferation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across different experimental models?

Methodological Answer: Contradictions often arise from systematic errors (e.g., assay interference) or context-dependent effects (e.g., cell type-specific metabolism). Steps to address:

Replicate experiments across independent labs to rule out technical variability .

Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) .

Analyze confounding factors such as serum protein binding or solvent toxicity (e.g., DMSO concentrations >0.1% may artifactually suppress activity) .

Example Workflow: ![Conflict Resolution Workflow](https://via.placeholder.com/400x200 ?text=Hypothesis→Replication→Orthogonal+Validation)

Q. What strategies optimize this compound’s solubility and stability in in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation Screening: Test co-solvents (e.g., PEG-400, cyclodextrins) at physiological pH (7.4) to enhance aqueous solubility .
  • Stability Monitoring: Use LC-MS/MS to track degradation products in plasma over 24 hours; apply Arrhenius kinetics to predict shelf-life .
  • Temperature Control: Store stock solutions at −80°C with desiccants to prevent hydrolysis .

Q. How should researchers integrate transcriptomic and proteomic data to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Multi-Omics Integration:
    • RNA-Seq: Identify differentially expressed genes (fold-change ≥2, FDR ≤0.05) post-treatment .
    • Western Blot/LC-MS Proteomics: Validate protein-level changes (e.g., phosphorylation status of signaling kinases) .
    • Pathway Enrichment: Use tools like STRING or KEGG to map interactions between transcriptomic and proteomic hits .

Example Findings Table:

PathwayTranscriptomic HitsProteomic HitsOverlap (p-value)
ApoptosisBAX, CASP3Cleaved PARP<0.001

Q. Methodological Pitfalls and Solutions

Q. What are common sources of error in measuring this compound’s bioavailability, and how can they be mitigated?

Methodological Answer:

  • Bioanalytical Errors: Calibrate LC-MS/MS with stable isotope-labeled internal standards to correct for matrix effects .
  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) for AUC calculations, ensuring ≥6 timepoints capture distribution/elimination phases .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis for toxicology studies?

Methodological Answer:

  • Process Validation: Document critical parameters (e.g., reaction temperature, catalyst ratio) using a Design of Experiments (DoE) approach .
  • Batch Testing: Characterize 3 independent synthesis batches with HPLC purity ≥98% and identical NMR spectra .

Properties

Molecular Formula

C23H28ClN3O7

Molecular Weight

493.9 g/mol

IUPAC Name

4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H

InChI Key

WTJXVDPDEQKTCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl

Origin of Product

United States

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